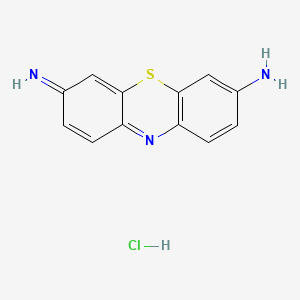

zinc(2+)

Descripción general

Descripción

Glucarpidasa, también conocida como carboxipeptidasa G2, es una enzima bacteriana recombinante utilizada principalmente para reducir las concentraciones plasmáticas tóxicas de metotrexato en pacientes con función renal deteriorada. El metotrexato es un agente quimioterapéutico y un inmunosupresor, y su toxicidad puede ser mortal si no se maneja adecuadamente. La glucarpidasa hidroliza rápidamente el metotrexato en sus metabolitos inactivos, proporcionando una vía alternativa no renal para su eliminación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La glucarpidasa se produce mediante tecnología de ADN recombinante. El gen que codifica la carboxipeptidasa G2 se clona de la cepa Pseudomonas sp. RS-16 y se expresa en bacterias Escherichia coli modificadas genéticamente. La enzima se purifica luego mediante una serie de técnicas cromatográficas .

Métodos de producción industrial: En entornos industriales, la glucarpidasa se produce en biorreactores de gran tamaño donde las Escherichia coli modificadas genéticamente se cultivan en condiciones controladas. La enzima se cosecha y se purifica para cumplir con los estándares farmacéuticos. El producto final se liofiliza típicamente en forma de polvo para la administración intravenosa .

Análisis De Reacciones Químicas

Tipos de reacciones: La glucarpidasa cataliza principalmente la hidrólisis del residuo de glutamato carboxilo-terminal del ácido fólico y de los antifolatos clásicos como el metotrexato. Esta reacción convierte el metotrexato en sus metabolitos inactivos, glutamato y 2,4-diamino-N10-metilpteroico (DAMPA) .

Reactivos y condiciones comunes: La enzima funciona de manera óptima a un pH de 7,5 y es estable en un rango de pH de 5 a 10. Muestra una actividad máxima a 50 °C y mantiene la estabilidad en un rango de temperatura de 20 a 70 °C .

Principales productos: Los productos principales de la reacción de hidrólisis catalizada por la glucarpidasa son el glutamato y el 2,4-diamino-N10-metilpteroico, ambos no tóxicos y pueden ser excretados por el hígado .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La glucarpidasa ejerce sus efectos hidrolizando el residuo de glutamato carboxilo-terminal del metotrexato, convirtiéndolo en sus metabolitos inactivos, glutamato y 2,4-diamino-N10-metilpteroico. Esta reacción proporciona una vía alternativa para la eliminación del metotrexato, evitando los riñones y reduciendo el riesgo de toxicidad en pacientes con insuficiencia renal . La enzima funciona extracelularmente, reduciendo rápidamente las concentraciones plasmáticas de metotrexato .

Compuestos similares:

Levoleucovorina: Una forma más potente de leucovorina, utilizada de forma similar para reducir la toxicidad del metotrexato.

Singularidad de la glucarpidasa: La glucarpidasa es única en su capacidad de hidrolizar rápidamente el metotrexato en metabolitos no tóxicos, proporcionando una vía no renal para su eliminación. Esto la hace particularmente valiosa para pacientes con insuficiencia renal, donde los tratamientos tradicionales como la leucovorina pueden no ser efectivos .

Comparación Con Compuestos Similares

Uniqueness of Glucarpidase: Glucarpidase is unique in its ability to rapidly hydrolyze methotrexate into non-toxic metabolites, providing a non-renal pathway for its elimination. This makes it particularly valuable for patients with renal impairment, where traditional treatments like leucovorin may not be effective .

Propiedades

IUPAC Name |

zinc(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Zn/q4*+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXMCNBQHANEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn4+8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Methotrexate is an anticancer agent widely used to treat various cancers: it is often used in higher doses in leukemias and lymphomas. As methotrexate and its metabolites are primarily excreted in the kidneys, patients with reduced renal function are at an elevated risk for increased drug exposure and methotrexate toxicity. Methotrexate itself can cause renal toxicity at high doses: methotrexate-induced renal damage can occur by precipitation of methotrexate and its breakdown products in the renal tubules, or from a direct toxic effect of the drug. Glucarpidase is a recombinant bacterial enzyme that hydrolyzes the carboxyl-terminal glutamate residue from folic acid and classical antifolates such as methotrexate. Glucarpidase converts methotrexate to its inactive metabolites glutamate and 2,4-diamino-N10-methylpteroic acid (DAMPA), which is a nontoxic metabolite. DAMPA is later excreted in urine or further metabolized by the liver into hydroxyl-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide. Glucarpidase provides an alternate non-renal pathway for methotrexate elimination in patients with renal dysfunction during high-dose methotrexate treatment. | |

| Record name | Glucarpidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9074-87-7 | |

| Record name | Glucarpidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrolase, γ-glutamyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.